REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[C:4]([O:11][CH3:12])[N:3]=1.[ClH:13]>>[ClH:13].[ClH:13].[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[C:4]([O:11][CH3:12])[N:3]=1 |f:2.3.4|
|
Name
|
stannous chloride dihydrate
|
Quantity
|
66.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC=C1[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass was heated to 35°–40° C.
|
Type
|
ADDITION
|
Details
|
mixed for 5–6 hrs with constant stirring
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 20° C.
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.NC1=NC(=CC=C1N)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g | |
YIELD: PERCENTYIELD | 86.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |